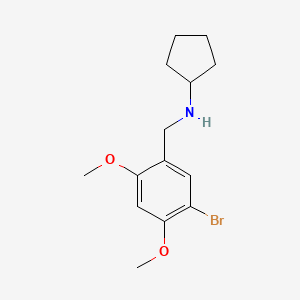![molecular formula C20H16N2O2S B5856988 3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5856988.png)
3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one, commonly known as PETT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications.
Wirkmechanismus
PETT exerts its biological effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways. PETT has also been shown to interact with various protein targets, including kinases, transcription factors, and enzymes.
Biochemical and Physiological Effects:
PETT has been shown to possess numerous biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. PETT has also been shown to possess neuroprotective effects, including the prevention of oxidative stress and the reduction of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
PETT possesses several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, PETT does have some limitations, including its limited stability and potential for degradation under certain conditions.
Zukünftige Richtungen
PETT has shown great potential for use in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. Future research should focus on exploring the full potential of PETT, including its use as a therapeutic agent for the treatment of various diseases and disorders. Additionally, further studies should investigate the mechanisms underlying the biological effects of PETT and the optimization of PETT synthesis methods. Finally, the development of PETT derivatives with improved pharmacological properties should also be explored.
Conclusion:
In conclusion, PETT is a promising chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. PETT has shown great potential for use in various fields of scientific research, and further studies should investigate its full potential.
Synthesemethoden
PETT can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with thiourea followed by the reaction with 2-bromoacetophenone. The final product is obtained through cyclization of the intermediate product with potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
PETT has been extensively studied in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. PETT has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19-16(12-15-8-4-5-9-18(15)24-19)17-13-25-20(22-17)21-11-10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBVDJCWEIXKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)

![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)

![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)

![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)

![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)